![molecular formula C12H16N2O5S2 B363105 N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide CAS No. 446277-45-8](/img/structure/B363105.png)
N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide” is a chemical compound with the molecular formula C12H16N2O5S2 . It is a product for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C12H16N2O5S2 . This indicates that it contains 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Aplicaciones Científicas De Investigación
Environmental Degradation and Biotoxicity
Advanced Oxidation Processes (AOPs) have been employed to treat water contaminants, including acetaminophen, from which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can be derived. Research into the degradation pathways, biotoxicity, and by-products of acetaminophen degradation has highlighted the environmental impact and potential risks associated with these compounds. By-products such as hydroquinone, benzoquinone, and acetamide have been identified, with specific focus on their mutagenic and toxic properties to ecosystems (Qutob et al., 2022).
Medicinal Chemistry and Biological Activity
Sulfonamides, including structures similar to this compound, have been extensively explored for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. These studies have contributed to the understanding of the mechanism of action, structure-activity relationships, and the development of new bioactive substances (Azevedo-Barbosa et al., 2020).
N-acetylcysteine in Psychiatry
While not directly related to this compound, the research on N-acetylcysteine (NAC) in psychiatric disorders provides insight into the broader applicability of sulfur-containing compounds in medicine. NAC has shown potential in treating disorders such as addiction, schizophrenia, and bipolar disorder by modulating glutamatergic, neurotropic, and inflammatory pathways (Dean et al., 2011).
Antitumor Agents
The sulfonamide subunit, closely related to the structure of interest, has been highlighted for its significance in the planning and synthesis of future drugs, particularly for its potential antitumor properties. The chemical simplicity and diversity of sulfonamides have been leveraged to explore various derivatives with significant biological activities (Elgemeie et al., 2019).
Antibacterial Applications
The role of sulfonamides in antibacterial therapy has been revisited, emphasizing their enduring importance in treating bacterial infections. The review of patents and scientific literature between 2008 and 2012 sheds light on the ongoing innovation and development of new sulfonamide compounds for various therapeutic applications (Carta et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLLJVXKUITENX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)
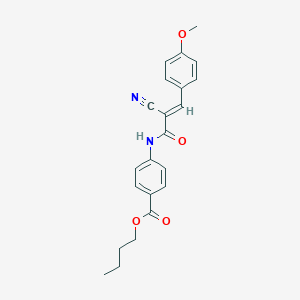


![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)
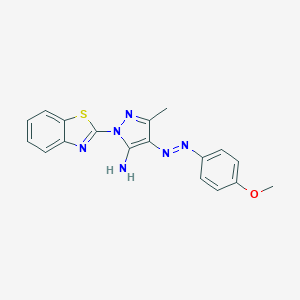
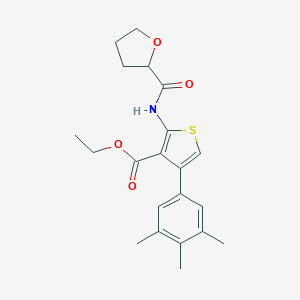
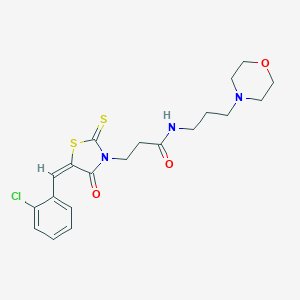

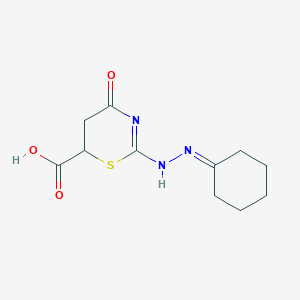
![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)
![N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide](/img/structure/B363093.png)
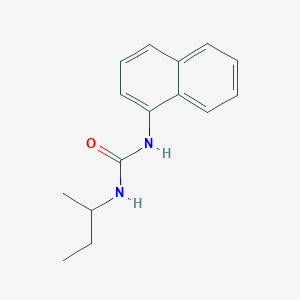
![N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B363097.png)